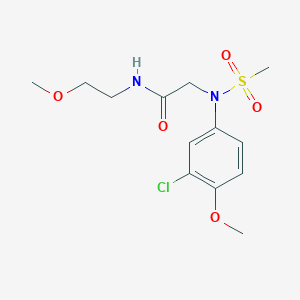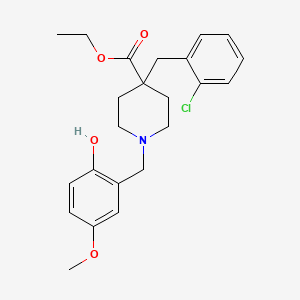![molecular formula C20H29N3O2 B5228157 3-[1-(1H-indol-2-ylmethyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide](/img/structure/B5228157.png)
3-[1-(1H-indol-2-ylmethyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(1H-indol-2-ylmethyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide, also known as MEP, is a synthetic compound that belongs to the class of piperidine-based drugs. It has been extensively studied for its potential therapeutic applications in various fields of medicine, including neuroscience, oncology, and immunology.
Mécanisme D'action
The exact mechanism of action of 3-[1-(1H-indol-2-ylmethyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide is not fully understood, but it is believed to act through multiple pathways. In neuroscience, it has been shown to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and to activate signaling pathways involved in synaptic plasticity and neuronal survival. In oncology, it has been shown to inhibit the activity of enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis. In immunology, it has been shown to modulate the activity of immune cells such as macrophages and T cells, leading to a decrease in inflammation and an increase in the immune response.
Biochemical and Physiological Effects
3-[1-(1H-indol-2-ylmethyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide has been shown to have various biochemical and physiological effects in animal models and in vitro studies. In neuroscience, it has been shown to improve cognitive function and memory retention, increase synaptic plasticity, and protect against neuronal damage and cell death. In oncology, it has been shown to inhibit cancer cell growth and induce apoptosis, as well as to enhance the efficacy of chemotherapy and radiation therapy. In immunology, it has been shown to decrease inflammation and modulate the immune response, leading to a decrease in autoimmune symptoms and an increase in immune function.
Avantages Et Limitations Des Expériences En Laboratoire
3-[1-(1H-indol-2-ylmethyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. It is also relatively inexpensive compared to other drugs with similar therapeutic potential. However, there are also some limitations to using 3-[1-(1H-indol-2-ylmethyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments to test specific hypotheses. Additionally, its effects may vary depending on the dose and duration of treatment, which can make it challenging to interpret results.
Orientations Futures
There are several future directions for research on 3-[1-(1H-indol-2-ylmethyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide. In neuroscience, future studies could focus on exploring its potential to treat other neurodegenerative diseases such as Parkinson's disease and Huntington's disease. In oncology, future studies could focus on optimizing its use in combination with other chemotherapeutic agents and radiation therapy. In immunology, future studies could focus on its potential to treat other autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, more research is needed to fully understand its mechanism of action and to develop more targeted and effective therapies based on its properties.
Conclusion
3-[1-(1H-indol-2-ylmethyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have neuroprotective effects, to inhibit cancer cell growth, and to modulate the immune response. While there are still many unanswered questions about its mechanism of action and optimal use, it has the potential to be a valuable tool for researchers in the future.
Méthodes De Synthèse
3-[1-(1H-indol-2-ylmethyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide can be synthesized through a multistep process that involves the reaction of indole-2-carboxaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with 2-methoxyethylamine and propanoyl chloride to yield 3-[1-(1H-indol-2-ylmethyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide.
Applications De Recherche Scientifique
3-[1-(1H-indol-2-ylmethyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide has been studied for its potential therapeutic applications in various fields of medicine. In neuroscience, it has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. In oncology, it has been studied for its potential to inhibit cancer cell growth and induce apoptosis in various types of cancer cells. In immunology, it has been shown to have anti-inflammatory effects and to modulate the immune response in animal models of autoimmune diseases.
Propriétés
IUPAC Name |
3-[1-(1H-indol-2-ylmethyl)piperidin-4-yl]-N-(2-methoxyethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c1-25-13-10-21-20(24)7-6-16-8-11-23(12-9-16)15-18-14-17-4-2-3-5-19(17)22-18/h2-5,14,16,22H,6-13,15H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XERGASWVPAYESP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CCC1CCN(CC1)CC2=CC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B5228091.png)

![6-[(2-anilino-2-oxoethyl)thio]-5-cyano-2-methyl-4-(5-methyl-2-furyl)-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5228122.png)

![2-nitro-N-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5228128.png)
![1-(2-hydroxy-4a,6a-dimethyl-1,2,3,4,4a,4b,5,6,6a,7,8,9,10,10a,11,11a,11b,12-octadecahydro-6bH-indeno[2,1-a]phenanthren-6b-yl)ethanone](/img/structure/B5228131.png)
![3,4,5-trimethoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5228136.png)
![4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}quinoline](/img/structure/B5228143.png)
![4-(5-{[6-(3-hexadecyl-2,5-dioxo-1-pyrrolidinyl)-1-oxo-2,3-dihydro-1H-inden-2-yl]thio}-1H-tetrazol-1-yl)benzamide](/img/structure/B5228150.png)
![ethyl N-{2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-N-methylglycinate](/img/structure/B5228165.png)
![3-(4-biphenylyl)-N,N-dimethyl-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-sulfonamide](/img/structure/B5228173.png)
![4-[3-acetyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5228195.png)
![3-methoxy-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]-2-naphthamide](/img/structure/B5228211.png)